N-(3-Bromo-4-fluorobenzyl)-2-chloroacetamide
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Overview
Description
N-(3-Bromo-4-fluorobenzyl)-2-chloroacetamide is an organic compound that features a benzyl group substituted with bromine and fluorine atoms, and an acetamide group substituted with chlorine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromo-4-fluorobenzyl)-2-chloroacetamide typically involves the reaction of 3-bromo-4-fluorobenzylamine with chloroacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromo-4-fluorobenzyl)-2-chloroacetamide can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the acetamide group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling reactions: The benzyl group can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, alkoxides
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, nickel, copper
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield N-(3-Bromo-4-fluorobenzyl)-2-aminoacetamide, while oxidation can produce N-(3-Bromo-4-fluorobenzyl)-2-chloroacetic acid .
Scientific Research Applications
N-(3-Bromo-4-fluorobenzyl)-2-chloroacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3-Bromo-4-fluorobenzyl)-2-chloroacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Bromo-4-fluorobenzyl)-2-aminoacetamide
- N-(3-Bromo-4-fluorobenzyl)-2-chloroacetic acid
- 3-Bromo-4-fluorobenzylamine
Uniqueness
N-(3-Bromo-4-fluorobenzyl)-2-chloroacetamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development .
Properties
IUPAC Name |
N-[(3-bromo-4-fluorophenyl)methyl]-2-chloroacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClFNO/c10-7-3-6(1-2-8(7)12)5-13-9(14)4-11/h1-3H,4-5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDRKIYVFOCGDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNC(=O)CCl)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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